Methacrylic acid (zirconium salt)

Overview

Description

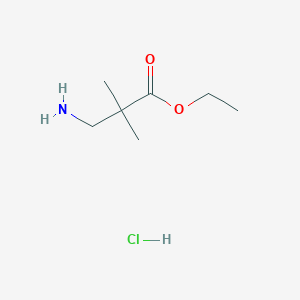

Methacrylic acid (zirconium salt) is a complex compound synthesized by the reaction of methacrylic acid with zirconium carbonate or zirconium hydroxide . It is a colorless liquid with a pungent odor and a boiling point of 114°C. It is a member of the acrylic acid family and is produced by the hydrolysis of methacrylonitrile. It has anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models .

Synthesis Analysis

Methacrylic acid (zirconium salt) can be analyzed using a variety of different techniques. These include the use of UV-vis spectroscopy, gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).Molecular Structure Analysis

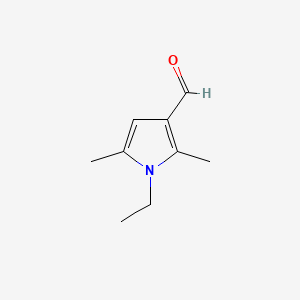

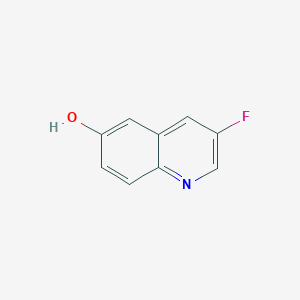

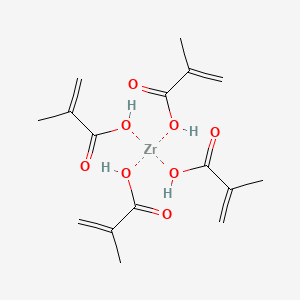

The molecular formula of Methacrylic acid (zirconium salt) is C16H24O8Zr . The molecular weight is 435.58 g/mol . The InChIKey is CLDSHFDRKHPKBN-UHFFFAOYSA-N .Chemical Reactions Analysis

Methacrylic acid (zirconium salt) is synthesized by the reaction between methacrylic acid and zirconium carbonate or zirconium hydroxide. The reaction produces a highly efficient crosslinker that can be used in many different applications.Physical And Chemical Properties Analysis

Methacrylic acid (zirconium salt) exhibits excellent thermal and chemical stability over a wide range of temperatures and pH values. It is highly soluble in water, methanol, and ethanol. The compound has the potential to form covalent bonds with many different materials, including polymers, glass, and metals.Scientific Research Applications

Epoxy Systems Modification

Zirconium-methacrylate oxoclusters, synthesized by sol–gel process, have been used in epoxy networks to develop epoxy-based nanocomposites. These have potential applications as encapsulants for light-emitting diodes .

Mechanochemical and Solvent-Free Assembly of Zirconium-Based Metal–Organic Frameworks

Methacrylic acid (zirconium salt) has been used in the first mechanochemical and solvent-free routes for zirconium metal–organic frameworks . This makes the frameworks accessible on the gram scale without strong acids, high temperatures or excess reactants .

Mechanism of Action

Biochemical Pathways

Methacrylic acid (zirconium salt) has been found to promote a vascularized tissue response through the polarization of macrophages and the generation of insulin growth factor 1, among other biological processes . These processes are part of the biochemical pathways affected by Methacrylic acid (zirconium salt). The compound’s interaction with these pathways leads to a variety of downstream effects, including enhanced regeneration of soft tissue injuries .

Result of Action

The result of Methacrylic acid (zirconium salt)'s action is the promotion of tissue repair . The compound has been found to enhance the regeneration of soft tissue injuries without the need for additional growth factors or cells . It has also been found to have anti-inflammatory properties that can help reduce the symptoms of arthritis in animal models .

Action Environment

The action of Methacrylic acid (zirconium salt) can be influenced by various environmental factors. For instance, the compound must be stored under air, and never under inert gases, as the presence of oxygen is required for the stabilizer to function effectively . The compound must also be stored between 18 and 35 °C, preferably between 20 and 25 °C . These conditions can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is a general trend in creating materials in a more sustainable way. The main drivers of this trend are environmental concerns, stricter regulations, fear of fossil fuel depletion, and volatility of crude oil prices . The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend .

properties

IUPAC Name |

2-methylprop-2-enoic acid;zirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H6O2.Zr/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDSHFDRKHPKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O8Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methacrylic acid (zirconium salt) | |

CAS RN |

84057-81-8 | |

| Record name | Zirconium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.